molecular formula C12H20N2O3 B1429022 5,5-Diisobutyl-pyrimidine-2,4,6-trione CAS No. 53943-65-0

5,5-Diisobutyl-pyrimidine-2,4,6-trione

Cat. No. B1429022
CAS RN: 53943-65-0
M. Wt: 240.3 g/mol
InChI Key: AEHOEFBSPGYLCQ-UHFFFAOYSA-N
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Description

The compound “5,5-Diisobutyl-pyrimidine-2,4,6-trione” is a derivative of pyrimidine-2,4,6-trione . Pyrimidine-2,4,6-trione, also known as barbituric acid, is a chemical compound with the formula C4H4N2O3 . It is the parent compound of barbiturate drugs .

Scientific Research Applications

Radiotracer Development

5,5-Diisobutyl-pyrimidine-2,4,6-trione derivatives have shown potential as radiotracers in positron emission tomography (PET). A study by Schrigten et al. (2012) highlights these compounds' ability to target matrix metalloproteinases (MMPs), which are significant in various diseases like cancer, atherosclerosis, and arthritis. The research demonstrates their use in visualizing activated MMPs, aiding in the diagnosis and study of these diseases (Schrigten et al., 2012).

Catalyst in Organic Reactions

Fırıncı (2019) explored pyrimidine-2,4,6-trione copper(II) complexes, which were used as catalysts in the oxidation of cyclohexane. This research illustrates the compound's role in catalyzing chemical reactions, contributing to advancements in organic chemistry (Fırıncı, 2019).

Structural Characterization and Isomerism

Barakat et al. (2015) focused on the synthesis and characterization of pyrimidine-2,4,6-trione derivatives. Their work provided insights into the structural aspects and isomerism of these compounds, essential for understanding their chemical properties and potential applications (Barakat et al., 2015).

Synthesis Methods

The work by Reddy et al. (2007) introduced a new method for synthesizing 5-arylmethylene-pyrimidine-2,4,6-trione without solvents or catalysts, emphasizing advancements in synthetic chemistry related to pyrimidine-2,4,6-triones (Reddy et al., 2007).

Bioactive Compound Synthesis

The study by Sharma et al. (2017) highlights the synthesis of compounds combining pyrimidine-2,4,6-triones with other bioactive heterocycles. This synthesis pathway is vital for the development of new pharmaceuticals and bioactive molecules (Sharma et al., 2017).

Antimycobacterial Activity

Yushin et al. (2020) investigated pyrimidine-2,4,6-trione derivatives for their antimycobacterial properties. This research demonstrates the potential of these compounds in developing new antimicrobial agents (Yushin et al., 2020).

properties

IUPAC Name

5,5-bis(2-methylpropyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-7(2)5-12(6-8(3)4)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHOEFBSPGYLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Diisobutyl-pyrimidine-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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